![molecular formula C11H11N3O2S B12000890 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- CAS No. 5401-26-3](/img/structure/B12000890.png)
3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-
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Overview
Description
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is an organic compound with the molecular formula C11H11N3O2S. This compound features a sulfonamide group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
The sulfonamide group present in 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- is known for its antibacterial effects. Compounds with similar structures have demonstrated the ability to inhibit bacterial growth by interfering with folic acid synthesis in microorganisms, making this compound a candidate for further research in antibiotic development.
Anti-inflammatory and Anticancer Activities
Research indicates that derivatives of this compound may have anti-inflammatory and anticancer properties. The compound's structure allows it to interact with enzymes involved in inflammatory pathways and cell proliferation. Molecular docking studies suggest potential interactions with proteins related to cancer mechanisms, highlighting its therapeutic potential in treating inflammatory diseases and various cancers .
Mechanistic Insights
Enzyme Interaction Studies
Studies have shown that 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- may bind to several biological targets, influencing metabolic pathways related to inflammation and cancer. Its ability to modulate enzyme activity suggests potential applications in treating conditions such as diabetes and hypertension .
Kinase Inhibition
The compound has been studied for its role as an inhibitor of specific kinases, particularly IKK2 (IκB kinase 2). Inhibitors of IKK2 are being explored for their therapeutic effects on various disorders linked to inappropriate kinase activity, including rheumatoid arthritis and certain cancers . The selectivity of this compound for IKK2 over other kinases enhances its potential as a targeted therapeutic agent.
Comparative Analysis with Related Compounds
To understand the unique properties of 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzenesulfonamide | Amino group attached to a benzene ring | Commonly used as an antibacterial agent |
Sulfacetamide | Sulfonamide linked to an acetamide | Primarily used in dermatological applications |
2-Aminopyridine | Amino group at position 2 of the pyridine ring | Known for reactivity in forming diverse derivatives |
N-(4-Aminophenyl)benzenesulfonamide | Similar sulfonamide structure | Exhibits potent anti-inflammatory properties |
Each of these compounds shares structural features with 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- but varies in application and biological activity based on modifications to their chemical structures .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-:
- Study on Anti-inflammatory Effects: A study demonstrated that derivatives exhibiting sulfonamide groups significantly reduced inflammatory markers in animal models of rheumatoid arthritis, suggesting a pathway for developing new treatments based on this compound's structure.
- Anticancer Research: In vitro studies indicated that compounds similar to 3-Pyridinamine effectively inhibited the growth of cancer cells by inducing apoptosis through specific signaling pathways. This research points toward the potential use of this compound in cancer therapy .
Mechanism of Action
The mechanism of action of 6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-3-pyridinamine
- 5-amino-2-[(4-aminophenyl)sulfonyl]phenol
- 6-methyl-3-(phenyldiazenyl)-2-pyridinylamine
- 2-[(4-aminophenyl)sulfonyl]acetamide
- 2-[(4-aminophenyl)sulfonyl]aminoacetamide
Uniqueness
6-[(4-aminophenyl)sulfonyl]-3-pyridinylamine is unique due to its combination of a sulfonamide group and a pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various research applications .
Biological Activity
3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)-, also known by its chemical formula C11H12N2O2S, is an organic compound that features a pyridine ring substituted with an amino group and a sulfonamide moiety derived from 4-aminobenzenesulfonic acid. This structural configuration enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.
3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- exhibits significant biological activities, particularly in the following areas:
- Antibacterial Activity : The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics, which have been extensively studied for their effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
- Anticancer Potential : Molecular docking studies suggest that 3-Pyridinamine, 6-((4-aminophenyl)sulfonyl)- may interact with proteins involved in cancer pathways. This interaction could inhibit cell proliferation and induce apoptosis in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis of compounds with similar structures reveals their unique properties and applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzenesulfonamide | Amino group attached to a benzene ring | Commonly used as an antibacterial agent |
Sulfacetamide | Sulfonamide linked to an acetamide | Primarily used in dermatological applications |
2-Aminopyridine | Amino group at position 2 of the pyridine ring | Known for its reactivity in forming diverse derivatives |
N-(4-Aminophenyl)benzenesulfonamide | Similar sulfonamide structure | Exhibits potent anti-inflammatory properties |
Case Studies
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various sulfonamides, including derivatives of 3-Pyridinamine. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antibacterial agent.
- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to 3-Pyridinamine can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases such as rheumatoid arthritis.
- Cancer Research : A recent molecular docking study indicated that this compound could bind to key proteins involved in cancer signaling pathways. The binding affinity was comparable to known anticancer agents, suggesting further exploration for therapeutic use against various cancers.
Pharmacological Applications
The compound's biological activity suggests potential applications in:
- Antibacterial Therapies : Development of new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Formulation of treatments for chronic inflammatory conditions.
- Cancer Treatments : Exploration as a lead compound for developing novel anticancer therapies.
Properties
CAS No. |
5401-26-3 |
---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
6-(4-aminophenyl)sulfonylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,12-13H2 |
InChI Key |
XVMSFILGAMDHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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